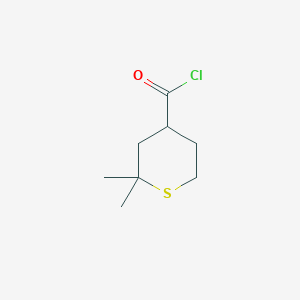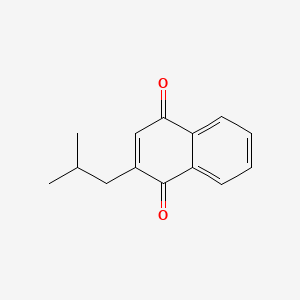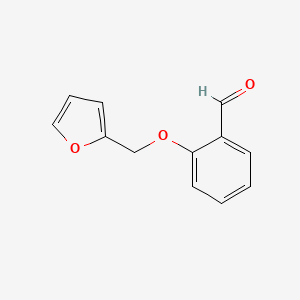
as-Triazine, 5-(m-chlorophenyl)-3-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chlorophenyl group and a phenoxy group attached to the triazine ring. Triazines are widely studied for their diverse applications in various fields, including agriculture, medicine, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- typically involves the reaction of cyanuric chloride with m-chlorophenylamine and phenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms on the cyanuric chloride with the desired substituents. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product, which is essential for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The phenoxy and chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophilic substitution reactions are facilitated by the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted triazines with different functional groups.
Aplicaciones Científicas De Investigación
as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Industry: In the industrial sector, as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- is used in the production of polymers and resins. Its unique chemical properties make it suitable for enhancing the performance of materials used in coatings, adhesives, and other applications.
Mecanismo De Acción
The mechanism of action of as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls, leading to cell death. In cancer cells, the compound induces apoptosis by activating specific signaling pathways that trigger programmed cell death.
Comparación Con Compuestos Similares
as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- can be compared with other similar compounds in the triazine family, such as:
as-Triazine, 3-(benzyloxy)-5-(m-chlorophenyl)-: This compound has a benzyloxy group instead of a phenoxy group, which may result in different chemical and biological properties.
as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy-: The presence of an isopropoxy group in place of the phenoxy group can affect the compound’s reactivity and applications.
The uniqueness of as-Triazine, 5-(m-chlorophenyl)-3-phenoxy- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility and potential for various applications make it a valuable compound for scientific research and industrial use.
Propiedades
| 74417-11-1 | |
Fórmula molecular |
C15H10ClN3O |
Peso molecular |
283.71 g/mol |
Nombre IUPAC |
5-(3-chlorophenyl)-3-phenoxy-1,2,4-triazine |
InChI |
InChI=1S/C15H10ClN3O/c16-12-6-4-5-11(9-12)14-10-17-19-15(18-14)20-13-7-2-1-3-8-13/h1-10H |
Clave InChI |
KNTIYTJJGBYJHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=NC(=CN=N2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


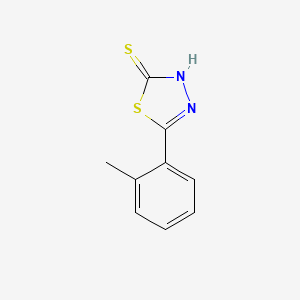
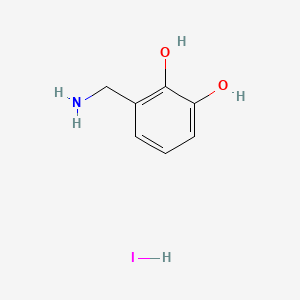
![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)
![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)
